molecular formula C10H9FN2O3S B13540540 5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile

5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile

Cat. No.: B13540540
M. Wt: 256.26 g/mol
InChI Key: ZGKIAULFWKRXCX-UHFFFAOYSA-N
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Description

5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile is a fluorinated aromatic nitrile derivative featuring a sulfonylated 1,2-oxazolidine substituent. Its molecular structure combines a benzonitrile core with a fluorine atom at the 5-position and a 1,2-oxazolidine-2-sulfonyl group at the 2-position.

Properties

Molecular Formula

C10H9FN2O3S

Molecular Weight

256.26 g/mol

IUPAC Name

5-fluoro-2-(1,2-oxazolidin-2-ylsulfonyl)benzonitrile

InChI

InChI=1S/C10H9FN2O3S/c11-9-2-3-10(8(6-9)7-12)17(14,15)13-4-1-5-16-13/h2-3,6H,1,4-5H2

InChI Key

ZGKIAULFWKRXCX-UHFFFAOYSA-N

Canonical SMILES

C1CN(OC1)S(=O)(=O)C2=C(C=C(C=C2)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile typically involves the reaction of 5-fluoro-2-nitrobenzonitrile with an oxazolidine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium carbonate, and a solvent, such as hexafluoroisopropanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids or other oxidized derivatives, while reduction reactions may produce amines or other reduced compounds.

Scientific Research Applications

5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile is compared below with analogous compounds, focusing on structural features, reactivity, and functional group interactions.

Structural Analog: 3-(5-Oxo-2,5-dihydro-1,2-oxazol-2-yl)propanenitrile

The compound 3-(5-oxo-2,5-dihydro-1,2-oxazol-2-yl)propanenitrile (CAS: 51580-99-5) shares a nitrile group and an oxazole/oxazolidine-derived ring system but differs critically in substitution patterns and functional groups .

Property This compound 3-(5-Oxo-2,5-dihydro-1,2-oxazol-2-yl)propanenitrile
Core Structure Benzonitrile Propanenitrile
Ring System 1,2-Oxazolidine (saturated) with sulfonyl group 2,5-Dihydro-1,2-oxazol-5-one (unsaturated)
Substituents Fluoro (C5), sulfonylated oxazolidine (C2) Oxazolone (C2), cyanoethyl (C3)
Key Functional Groups -CN, -SO₂-, -F -CN, -C=O (oxazolone)
Molecular Weight (g/mol) ~284.27 (calculated) ~152.15 (calculated)

Key Differences :

  • Electronic Effects: The sulfonyl group in the target compound is a strong electron-withdrawing group (EWG), enhancing electrophilicity at the benzonitrile core.
  • Solubility : The sulfonyl group likely improves aqueous solubility compared to the analog’s oxazolone-propanenitrile system, which lacks strong polar substituents.
  • Reactivity : The fluorine atom in the target compound may confer resistance to oxidative metabolism, whereas the oxazolone ring in the analog could undergo ring-opening reactions under basic conditions.
Broader Context: Nitrile-Containing Heterocycles

Nitrile derivatives with heterocyclic substituents are widely explored for their bioactivity. For example:

  • 2-Cyanoethyl-substituted isoxazoles: These often exhibit herbicidal or antifungal activity but lack the sulfonyl group’s metabolic stability.
  • Sulfonamide-based nitriles : Common in protease inhibitors, their activity hinges on sulfonyl-nitrile synergy, as seen in the target compound.

Biological Activity

5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile is an emerging compound in medicinal chemistry, particularly known for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C10_{10}H9_9FN2_2O
  • CAS Number : 1797830-44-4

This structure features a fluorine atom, which is known to enhance the pharmacological properties of compounds by improving metabolic stability and bioavailability.

Research indicates that this compound exhibits several biological activities, including:

  • α-Glucosidase Inhibition : Compounds similar to this have shown significant inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. This action can help manage blood glucose levels, making it a candidate for diabetes treatment .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit α-glucosidase effectively. For instance, related compounds exhibited IC50_{50} values significantly lower than acarbose, a standard drug used to control postprandial blood glucose levels. The following table summarizes the IC50_{50} values of various compounds:

CompoundIC50_{50} (μM)Comparison to Acarbose (IC50_{50} = 569.43 μM)
This compoundTBDTBD
Compound 3d49.89 ± 1.1610 folds better
Compound 3f35.83 ± 0.9815 folds better
Compound 3i56.87 ± 0.42Significant improvement

Case Study 1: Diabetes Management

In a study focusing on diabetes management, researchers synthesized several oxazolidine derivatives, including this compound. The results showed that these compounds could effectively lower blood glucose levels in diabetic models by inhibiting α-glucosidase activity .

Case Study 2: Antitumor Activity

Another investigation highlighted the antitumor potential of oxazolidine derivatives. The study reported that certain compounds demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications to the oxazolidine structure could enhance its antitumor efficacy .

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